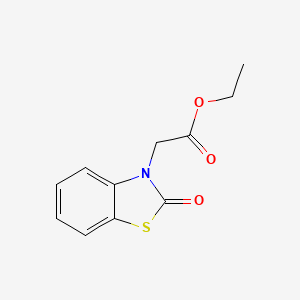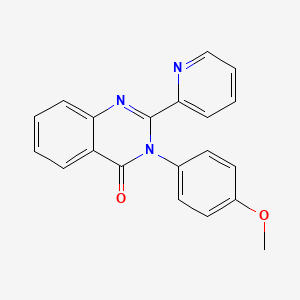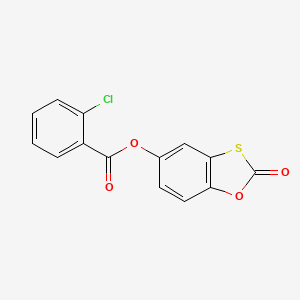![molecular formula C20H23NO2 B5648067 N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, also known as DMPA, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. DMPA is known for its unique mode of action, which involves disrupting the growth and development of insects and mites.
Mecanismo De Acción
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide acts on the insect and mite nervous system by inhibiting the synthesis of chitin, a key component of the exoskeleton. This leads to the disruption of the growth and development of pests, ultimately resulting in their death. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide also affects the metabolism of pests by inhibiting the activity of various enzymes involved in energy production and detoxification.
Biochemical and physiological effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects on pests. It affects the synthesis of chitin, as well as the activity of enzymes involved in energy production and detoxification. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has also been shown to affect the expression of genes involved in growth and development, as well as stress responses. In addition, N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have immunomodulatory effects on pests, affecting their ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent activity against a wide range of pests, its unique mode of action, and its ability to affect various biochemical and physiological processes. However, there are also some limitations to its use, including its potential toxicity to non-target organisms and its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, including the development of new synthesis methods and purification techniques to improve its purity and yield. In addition, there is a need for further research on the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, as well as its effects on non-target organisms and the environment. There is also a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in pest management strategies, including its use in combination with other insecticides and acaricides. Finally, there is a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in other areas, such as medicine and agriculture.
Métodos De Síntesis
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be synthesized through the reaction of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide. The purity and yield of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. It has been shown to be effective against a wide range of insect and mite species, including the cotton bollworm, the diamondback moth, the two-spotted spider mite, and the house dust mite. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is used to study the physiology, biochemistry, and genetics of these pests, as well as their interactions with other organisms and the environment.
Propiedades
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-9-10-16(11-14(13)2)18(22)15-7-6-8-17(12-15)21-19(23)20(3,4)5/h6-12H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQKHRKWMQINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)


![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)
![1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine](/img/structure/B5648024.png)
![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
